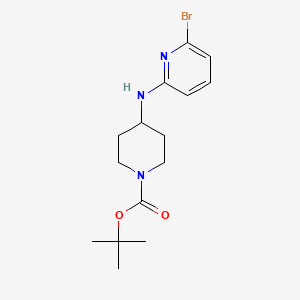

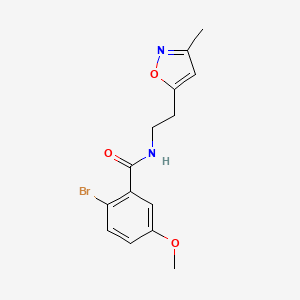

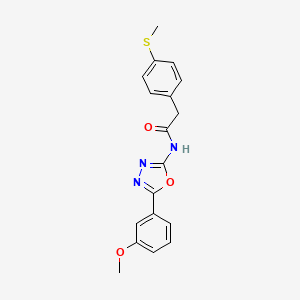

2-溴-5-甲氧基-N-(2-(3-甲基异恶唑-5-基)乙基)苯甲酰胺

货号 B3006217

CAS 编号:

1421526-43-3

分子量: 339.189

InChI 键: NPXGSBZUFLSRFH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-bromo-5-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide core, which is a common structure in many pharmaceutical drugs . The molecule also contains a methoxy group (OCH3) and a bromine atom, which are common functional groups in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide core would likely contribute to the compound’s rigidity, while the methoxy group and bromine atom could influence its reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzamide core, methoxy group, and bromine atom could all potentially participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学研究应用

- Urolithin Derivatives : 2-Bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide serves as a building block for synthesizing urolithin derivatives. These compounds have potential health benefits, including antioxidant and anti-inflammatory effects. Researchers explore their use in age-related diseases and metabolic disorders .

- 8-Chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one : This intermediate is relevant in the preparation of various bioactive molecules .

- β-Alanine Moiety for αvβ3 Antagonists : Researchers use 2-bromo-5-methoxybenzoic acid (a derivative of our compound) as a building block for creating αvβ3 integrin antagonists. These molecules play a role in cancer therapy and angiogenesis inhibition .

- Protodeboronation Reactions : Recent studies have explored catalytic protodeboronation of pinacol boronic esters. Although not directly related to our compound, this field highlights the versatility of boronic acids in synthetic methodologies. Researchers have achieved formal methane additions to alkenes using these reactions .

- Somatostatin sst3 Receptor Antagonists : 5-Bromo-2-methoxypyridine, a related compound, contributes to the synthesis of potent and selective somatostatin sst3 receptor antagonists. These molecules have implications in neuroendocrine tumor treatment and diagnostics .

Medicinal Chemistry and Drug Development

Organic Synthesis

Chemical Biology

Catalysis

Pharmacology and Target Identification

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3/c1-9-7-11(20-17-9)5-6-16-14(18)12-8-10(19-2)3-4-13(12)15/h3-4,7-8H,5-6H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXGSBZUFLSRFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C2=C(C=CC(=C2)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

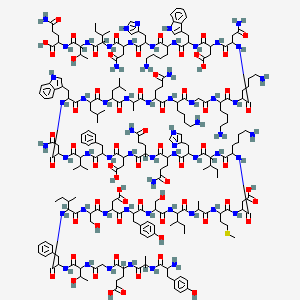

GIP (human)

100040-31-1; 444073-04-5

![N-allyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3006138.png)

![(2,5-Dimethylfuran-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B3006139.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3006144.png)

![2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3006145.png)

![N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide](/img/structure/B3006146.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3006153.png)